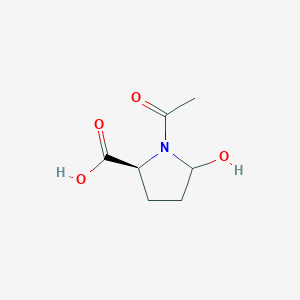
Phosphoric acid, (R)-cyanophenylmethyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, ®-cyanophenylmethyl diethyl ester, is an organic compound that belongs to the class of phosphoric acid esters. These esters are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This particular compound is notable for its unique structure, which includes a cyanophenylmethyl group and two diethyl ester groups. Phosphoric acid esters are widely used in various fields due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, ®-cyanophenylmethyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with ®-cyanophenylmethanol and diethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of phosphoric acid esters often involves continuous processes to ensure high yield and purity. The raw materials are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or extraction. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality phosphoric acid esters .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, ®-cyanophenylmethyl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phosphoric acid esters .
Applications De Recherche Scientifique
Phosphoric acid, ®-cyanophenylmethyl diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of phosphoric acid, ®-cyanophenylmethyl diethyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoric acid group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Phosphoric acid, ®-cyanophenylmethyl diethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, methyl diethyl ester
- Phosphoric acid, ethyl diethyl ester
- Phosphoric acid, phenyl diethyl ester
These compounds share similar chemical properties but differ in their specific functional groups. The presence of the cyanophenylmethyl group in phosphoric acid, ®-cyanophenylmethyl diethyl ester makes it unique and may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
604808-44-8 |
|---|---|
Formule moléculaire |
C12H16NO4P |
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
[(R)-cyano(phenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C12H16NO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3/t12-/m0/s1 |
Clé InChI |
LCMRIJVMOAIQRA-LBPRGKRZSA-N |
SMILES isomérique |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC=C1 |
SMILES canonique |
CCOP(=O)(OCC)OC(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
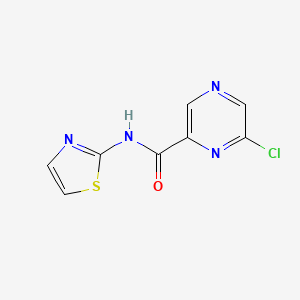

![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
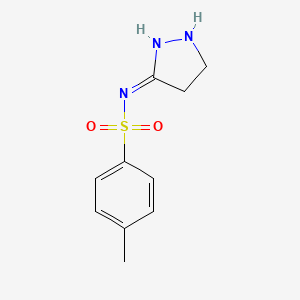
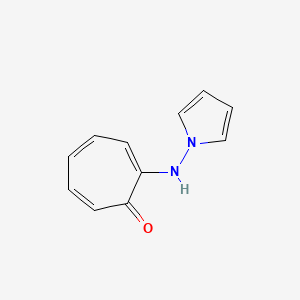
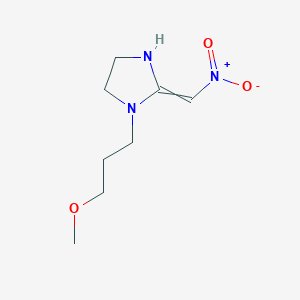
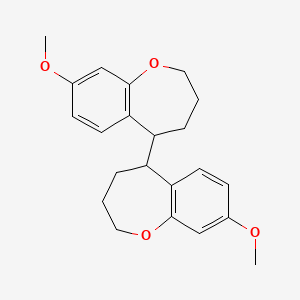
![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)
